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molecular formula C10H8ClNO3 B8305782 2-Chloro-5-nitro-alpha-methylcinnamaldehyde

2-Chloro-5-nitro-alpha-methylcinnamaldehyde

Cat. No. B8305782
M. Wt: 225.63 g/mol
InChI Key: WPGMTGRUKZVYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05062884

Procedure details

4 g of NaOH dissolved in 20 ml of water were added to a suspension of 185.5 g (1 mole) of 2-chloro-5-nitrobenzaldehyde in 500 ml of methanol, after which 70 g (1.2 moles) of propionaldehyde were added dropwise while cooling to 10°-15° C. The mixture was stirred for 2 days at room temperature and then neutralized with glacial acetic acid, and the precipitated solid was isolated by filtration under suction, washed with water and dried at 50° C. under reduced pressure to give the product of melting point 99°-102° C. in 78% yield.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
185.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:5]=1[CH:6]=O.[CH:15](=[O:18])[CH2:16][CH3:17].C(O)(=O)C>O.CO>[Cl:3][C:4]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:5]=1[CH:6]=[C:16]([CH3:17])[CH:15]=[O:18] |f:0.1|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
185.5 g
Type
reactant
Smiles
ClC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
70 g
Type
reactant
Smiles
C(CC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling to 10°-15° C
CUSTOM
Type
CUSTOM
Details
the precipitated solid was isolated by filtration under suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the product of melting point 99°-102° C. in 78% yield

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
ClC1=C(C=C(C=O)C)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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